molecular formula C17H26O3 B13430521 2-Acetaxyacorenone CAS No. 185154-95-4

2-Acetaxyacorenone

Cat. No.: B13430521
CAS No.: 185154-95-4
M. Wt: 278.4 g/mol
InChI Key: LDEHIZSFHFOEKN-DXEWXGHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetaxyacorenone is a chemical compound that belongs to the class of acoranes. It is characterized by its unique molecular structure and properties, making it a subject of interest in various scientific fields. The compound has a molecular mass of 278.188194692 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Acetaxyacorenone typically involves several synthetic routes. One common method is the oxidation of secondary alcohols, which can be achieved using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes, where the unsaturated carbon atoms are disubstituted . Additionally, Friedel-Crafts acylation of aromatic rings with acid chlorides in the presence of aluminum chloride (AlCl3) catalyst is also used .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective reagents. The choice of method depends on the desired yield, purity, and cost considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Acetaxyacorenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into secondary alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as CrO3, KMnO4, and ozone (O3) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary alcohols, and substituted derivatives of this compound.

Scientific Research Applications

2-Acetaxyacorenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetaxyacorenone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

2-Acetaxyacorenone can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific molecular structure and the unique reactivity it exhibits in various chemical reactions. Its applications in diverse fields further highlight its significance.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

185154-95-4

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

[(1S,3R,4S,5S)-1,8-dimethyl-9-oxo-4-propan-2-ylspiro[4.5]dec-7-en-3-yl] acetate

InChI

InChI=1S/C17H26O3/c1-10(2)16-15(20-13(5)18)8-12(4)17(16)7-6-11(3)14(19)9-17/h6,10,12,15-16H,7-9H2,1-5H3/t12-,15+,16+,17-/m0/s1

InChI Key

LDEHIZSFHFOEKN-DXEWXGHRSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]([C@]12CC=C(C(=O)C2)C)C(C)C)OC(=O)C

Canonical SMILES

CC1CC(C(C12CC=C(C(=O)C2)C)C(C)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.